molecular formula C4H2ClNO2S B042321 4-Chloroisothiazole-5-carboxylic acid CAS No. 88982-87-0

4-Chloroisothiazole-5-carboxylic acid

Cat. No. B042321
CAS RN: 88982-87-0
M. Wt: 163.58 g/mol
InChI Key: ATQDAONQAQHTEM-UHFFFAOYSA-N
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Description

4-Chloroisothiazole-5-carboxylic acid is a chemical compound with the molecular formula C4H2ClNO2S . It has a molecular weight of 163.58 g/mol .


Molecular Structure Analysis

The linear formula of 4-Chloroisothiazole-5-carboxylic acid is C4H2ClNO2S . The InChI key is ATQDAONQAQHTEM-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloroisothiazole-5-carboxylic acid are not mentioned in the searched resources, carboxylic acids and their derivatives are known to undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

4-Chloroisothiazole-5-carboxylic acid is a yellow solid . It has a high gastrointestinal absorption and is not a substrate for P-gp or an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its water solubility is calculated to be 1.23 mg/ml .

Scientific Research Applications

Anticancer Research

4-Chloroisothiazole-5-carboxylic acid derivatives have been explored for their potential in anticancer drug discovery. These compounds are part of the thiazole scaffold, which is known for its broad pharmacological spectrum. In particular, thiazole derivatives have shown inhibitory activity against various human cancer cell lines, making them valuable in the development of new anticancer agents .

Enzyme Inhibition

In the field of enzyme inhibition, thiazole-5-carboxylic acid derivatives, which include the 4-chloroisothiazole variant, have been designed and synthesized to act as potent inhibitors of xanthine oxidase. This enzyme is involved in purine metabolism and its inhibition can help manage conditions like gout and hyperuricemia .

Nanotechnology

Carboxylic acids, including 4-Chloroisothiazole-5-carboxylic acid, find applications in nanotechnology. They are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures. This is crucial in the production of polymer nanomaterials and other nanotechnology applications .

Polymer Materials

In the realm of polymer chemistry, 4-Chloroisothiazole-5-carboxylic acid serves as a building block for creating various polymer materials. Its unique structure allows for the development of polymers with specific properties, which can be tailored for a wide range of industrial applications .

Medicinal Chemistry

4-Chloroisothiazole-5-carboxylic acid plays a significant role in medicinal chemistry, particularly in the synthesis of compounds with potential therapeutic applications. Its carboxylic acid group is a versatile functional group that participates in numerous chemical reactions, making it a valuable component in drug design and synthesis .

Agricultural Chemistry

Thiazole derivatives, including those containing the 4-chloroisothiazole moiety, are being investigated for their use in agricultural chemistry. They have shown promise as fungicides and plant activators, potentially offering new solutions for crop protection and yield enhancement .

Safety and Hazards

4-Chloroisothiazole-5-carboxylic acid is classified as a warning signal word . It may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-chloro-1,2-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO2S/c5-2-1-6-9-3(2)4(7)8/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQDAONQAQHTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633362
Record name 4-Chloro-1,2-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroisothiazole-5-carboxylic acid

CAS RN

88982-87-0
Record name 4-Chloro-1,2-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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